Dihydrotestosterone

Catalog No.
S518893
CAS No.
521-18-6
M.F
C19H30O2
M. Wt
290.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dihydrotestosterone

CAS Number

521-18-6

Product Name

Dihydrotestosterone

IUPAC Name

(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

InChI

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-17,21H,3-11H2,1-2H3/t12-,14-,15-,16-,17-,18-,19-/m0/s1

InChI Key

NVKAWKQGWWIWPM-ABEVXSGRSA-N

SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O)C

Solubility

525 mg/mL at 25 °C

Synonyms

17 beta Hydroxy 5 beta Androstan 3 One, 17 beta-Hydroxy-5 beta-Androstan-3-One, 17beta Hydroxy 5alpha Androstan 3 One, 17beta-Hydroxy-5alpha-Androstan-3-One, 5 alpha DHT, 5 alpha Dihydrotestosterone, 5 alpha-Dihydrotestosterone, 5 beta Dihydrotestosterone, 5 beta-Dihydrotestosterone, 5-alpha Dihydrotestosterone, 5-alpha-DHT, Anaprotin, Andractim, Androstanolone, beta-Hydroxy-5 beta-Androstan-3-One, 17, Dihydroepitestosterone, Dihydrotestosterone, Dihydrotestosterone, 5-alpha, Gelovit, Stanolone

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O)C

Isomeric SMILES

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C

Description

The exact mass of the compound Dihydrotestosterone is 290.2246 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 525 mg/ml (at 25 °c)1.81 m525 mg/ml at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10972. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Androgens. It belongs to the ontological category of 17beta-hydroxy steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C19 steroids (androgens) and derivatives [ST0202]. However, this does not mean our product can be used or applied in the same or a similar way.

Dihydrotestosterone (DHT) is a potent androgen hormone derived from testosterone through the action of the enzyme 5α-reductase. While testosterone plays a crucial role in male development and function, DHT is responsible for the development of male sexual characteristics such as facial and body hair growth, and the enlargement of the prostate gland [Source: National Institutes of Health ]. However, DHT also has significant implications in various scientific research fields.

DHT and Male Pattern Hair Loss

One of the most well-known areas of DHT research is its connection to male pattern hair loss, also known as androgenetic alopecia. Androgen receptors are present in hair follicles on the scalp, and when DHT binds to these receptors, it can shorten the hair growth cycle and miniaturize hair follicles, leading to hair loss [Source: American Hair Loss Association ]. Research into DHT blockers and inhibitors is ongoing, with the aim of developing effective treatments for male pattern hair loss.

DHT and Prostate Health

DHT plays a complex role in prostate function and health. While it's necessary for prostate development during puberty, ongoing exposure to DHT can contribute to prostate enlargement (benign prostatic hyperplasia) and potentially prostate cancer risk in some men [Source: Urology Care Foundation ]. Research is exploring how DHT levels and interactions with other hormones influence prostate health and disease development.

DHT and Other Areas of Research

DHT is also being investigated in relation to other areas of health and physiology. Some studies suggest potential links between DHT and acne development, while others explore its role in female sexual function [Source: Journal of the American Academy of Dermatology , Nature Reviews Urology ]. Further research is needed to fully understand these connections.

Dihydrotestosterone is a potent androgenic steroid hormone derived from testosterone. It is synthesized primarily in peripheral tissues, such as the prostate, skin, liver, and hair follicles, through the action of the enzyme 5-alpha-reductase. Dihydrotestosterone is notable for its high binding affinity to the androgen receptor, making it significantly more potent than testosterone in promoting androgenic effects. Unlike testosterone, dihydrotestosterone cannot be aromatized into estrogen, which makes it a unique player in the hormonal landscape of both male and female physiology .

DHT exerts its effects by binding to androgen receptors (ARs) in target tissues. Upon binding, the DHT-AR complex translocates to the nucleus, regulating gene expression for various male characteristics []. These include:

  • Sexual differentiation: During fetal development, DHT is crucial for the formation of the male external genitalia (penis and scrotum) [].
  • Pubertal development: DHT promotes deepening of the voice, growth of facial and body hair, and development of the prostate gland and seminal vesicles [].
  • Sebum production: DHT stimulates sebaceous glands in the skin, influencing oily skin and acne development [].

Physical and Chemical Properties

  • Molecular Formula: C₁₉H₂₈O₂ []
  • Molecular Weight: 290.447 g/mol []
  • Melting Point: 160-162 °C []
  • Solubility: Poorly soluble in water, soluble in organic solvents like ethanol and chloroform []
  • Male pattern hair loss (androgenic alopecia): DHT can shorten the hair growth cycle, leading to hair thinning and baldness in genetically predisposed individuals [].
  • Prostate enlargement (benign prostatic hyperplasia): DHT stimulates prostate growth, and elevated levels may contribute to an enlarged prostate [].
  • Prostate cancer: The role of DHT in prostate cancer development is complex and not fully understood. However, some research suggests a potential association between high DHT levels and increased cancer risk [].

  • Conversion from Testosterone: Dihydrotestosterone is formed from testosterone via the reduction of the C4-5 double bond by 5-alpha-reductase. This reaction utilizes nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor.
  • Alternative Pathways: Dihydrotestosterone can also be synthesized through alternative pathways that bypass testosterone, such as:
    • The backdoor pathway, where progesterone and 17α-hydroxyprogesterone serve as precursors.
    • The 5-alpha-androstanedione pathway, where 5-alpha-androstanedione is converted to dihydrotestosterone by 17β-hydroxysteroid dehydrogenase .

Dihydrotestosterone can be synthesized through various methods:

  • Natural Synthesis: Predominantly occurs in tissues such as the prostate and skin from circulating testosterone via 5-alpha-reductase.
  • Chemical Synthesis: Laboratory synthesis can involve starting with testosterone or other steroids and employing reduction reactions using specific catalysts.
  • Backdoor Pathway Synthesis: This method allows for dihydrotestosterone production without relying on testosterone or androstenedione as intermediates, utilizing progesterone instead .

Dihydrotestosterone has several applications in both clinical and research settings:

  • Medical Treatments: It is used in hormone replacement therapy for men with low testosterone levels and in treating conditions like androgenetic alopecia (male pattern baldness).
  • Research: Dihydrotestosterone serves as a critical compound in studies investigating androgen receptor function and signaling pathways due to its unique properties compared to other androgens .
  • Condition Management: It plays a role in managing conditions associated with hormonal imbalances, particularly those affecting male reproductive health .

Research on dihydrotestosterone interactions focuses on its binding dynamics with the androgen receptor and its metabolic pathways. Key findings include:

  • Androgen Receptor Dynamics: The binding of dihydrotestosterone stabilizes the androgen receptor, enhancing its transcriptional activity.
  • Metabolism: Dihydrotestosterone undergoes metabolic conversion to inactive metabolites primarily through conjugation processes involving enzymes like 3-alpha-hydroxysteroid dehydrogenase .
  • Clinical Implications: Understanding these interactions helps elucidate conditions like benign prostatic hyperplasia and androgen insensitivity syndrome, where altered dihydrotestosterone signaling plays a critical role .

Dihydrotestosterone shares similarities with other steroid hormones but remains unique due to its specific actions and properties. Below are some comparable compounds:

CompoundSourcePotency (relative to dihydrotestosterone)Key Characteristics
TestosteroneTestesBaselinePrecursor to dihydrotestosterone; can convert to estrogen
AndrostenedioneAdrenal glandsLowerPrecursor to both testosterone and dihydrotestosterone
DehydroepiandrosteroneAdrenal glandsMuch lowerWeak androgen; serves as a precursor for other hormones
EstradiolOvaries (in females)N/AEstrogen; not an androgen but interacts with similar receptors

Dihydrotestosterone's unique inability to convert to estrogen sets it apart from these compounds, allowing it to exert distinct physiological effects related primarily to male sexual development and characteristics .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

290.224580195 g/mol

Monoisotopic Mass

290.224580195 g/mol

Heavy Atom Count

21

LogP

3.55
3.55 (LogP)
3.55

Appearance

Solid powder

Melting Point

181 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

08J2K08A3Y

GHS Hazard Statements

Aggregated GHS information provided by 58 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H351 (98.28%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (96.55%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Androgens

ATC Code

A - Alimentary tract and metabolism
A14 - Anabolic agents for systemic use
A14A - Anabolic steroids
A14AA - Androstan derivatives
A14AA01 - Androstanolone
G - Genito urinary system and sex hormones
G03 - Sex hormones and modulators of the genital system
G03B - Androgens
G03BB - 5-androstanon (3) derivatives
G03BB02 - Androstanolone

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C4 (AR) [HSA:367] [KO:K08557]

Pictograms

Health Hazard

Health Hazard

Other CAS

521-18-6

Absorption Distribution and Excretion

Bioavailability is very low (0-2%) following oral administration.

Wikipedia

Dihydrotestosterone
Androstanolone

Use Classification

Pharmaceuticals

Dates

Modify: 2023-08-15

Sexual incentive motivation and male and female copulatory behavior in female rats given androgen from postnatal day 20

Xi Chu, Eelke Snoeren, Per Södersten, Anders Ågmo
PMID: 33991538   DOI: 10.1016/j.physbeh.2021.113460

Abstract

Masculinization and feminization of rat sexual behavior has been supposed to occur during a short postnatal period. However, much data have made it evident that these processes may continue until adolescence. In the present study, we evaluated whether androgen treatment of females from postnatal day 20 and onwards could alter sexual motivation and behavior in a male direction. Juveniles were ovariectomized on day 20 and concurrently implanted with Silastic capsules containing either testosterone or dihydrotestosterone. Controls were implanted with an empty capsule. Tests for sexual incentive motivation and male sexual behavior were performed every fifth day when the females were between 50 and 75 days of age. At day 80, a test for female sexual behavior was performed. Females treated with testosterone approached a female sexual incentive far more than a male incentive, showing that sexual motivation had been changed in a male-like direction. Dihydrotestosterone had a similar, albeit smaller, effect. Females implanted with an empty capsule approached both incentives equally. Testosterone produced a high level of mounting behavior, whereas intromission-like behavioral patterns were rare and ejaculation-like behavior was absent. In the test for female sexual behavior, the testosterone-treated animals displayed a relatively high lordosis quotient, far above that displayed in females implanted with dihydrotestosterone or an empty capsule. It is concluded that treatment with an aromatizable androgen during the peripubertal-adolescent period masculinizes sexual motivation and partly sexual behavior. A non-aromatizable androgen weakly masculinize sexual motivation without enhancing male sexual behavior. It appears that simultaneous actions on androgen and estrogen receptors are needed for significant masculinization during the period studied here. Since the testosterone-treated females displayed lordosis, sexual behavior was not defeminized. In sum, these results suggest that sexual differentiation continues well into the peripubertal and adolescent periods.


Evaluation of compounded trilostane packets for dogs with naturally occurring hyperadrenocorticism

Sookin Nam, Tae-Won Kim, Kun-Ho Song, Edward C Feldman, Kyoung-Won Seo
PMID: 34114230   DOI: 10.1111/jvim.16197

Abstract

Dogs treated for naturally occurring hyperadrenocorticism (NOH) in Korea often appear to require higher doses of trilostane than recommended by authors in the United States, Europe, or the United Kingdom. This phenomenon may be related to compounding trilostane into packets, which is a common practice among veterinary clinics in Korea.
Analyze packets filled by hand and others filled using a semi-automatic packing device for accuracy of trilostane strength.
Medication packets prepared for 3 dogs with preexisting prescriptions for NOH were analyzed.
A trilostane assay was developed for analysis. Trilostane (Vetoryl) capsules were used as clinical controls. Forty-four medication packets containing trilostane (Vetoryl), prepared by 3 clinicians for 3 dogs with NOH were analyzed.
Of 44 trilostane-containing packets, only 40.9% (18 packets) had acceptable strength of trilostane.
Clinicians should be aware that compounding trilostane into packets fails to consistently provide measured amounts of trilostane, potentially interfering with response to treatment for NOH in dogs.


Assessment of progesterone synthesis and its regulation role on dihydrotestosterone secretion in sheep epididymis

Junjie Hu, Wenbo Ge, Longfei Xiao, Jianlin Zeng, Jianshu Lv, Ziqiang Ding, Wenjuan Wang, Hongwei Duan, Fadi Li
PMID: 33964380   DOI: 10.1016/j.gene.2021.145699

Abstract

Progesterone (P4) is an anti-androgen compound whose role in sperm maturation and functionality remains unclear in sheep. Here, we aimed to investigate the regulation mechanism of P4 on the epididymal secretion of dihydrotestosterone (DHT). To this end, we performed enzyme-linked immunosorbent assays, immunohistochemical staining, western blotting, and quantitative real-time polymerase chain reaction to detect P4 concentration as well as StAR, P450scc, and 3β-HSD expression in sheep epididymis. Besides, cauda epithelial cells were cultured at different concentrations of P4 (10
-10
g ml
) as well as with or without the P4 receptor (PGR) inhibitor RU486 (10
M) or the PI3K-AKT inhibitor LY294006 (10
M) to explore the effect of P4 on DHT secretion and the underlying regulatory mechanism. The results showed that the caput, corpus, and cauda of sheep epididymis could synthesize P4 but had different synthesis ability. The PGR expression levels were the highest in the cauda, followed by the corpus. In vitro cell culture showed that P4 inhibition of DHT secretion and 5α-reductase 1 and 2 expression in epididymal epithelial cells could be moderately mitigated by RU486 but not by LY294002. Our results indicated that the paracrine and autocrine P4 could affect the secretion of DHT in epididymal cells through PGR. Overall, this study provides new data regarding the involvement of P4 in sperm maturation and functionality in sheep.


Combined MD and QM/MM Investigations of Hydride Reduction of 5α-Dihydrotestosterone Catalyzed by Human 3α-Hydroxysteroid Dehydrogenase Type 3: Importance of Noncovalent Interactions

Hiroaki Mitsuizumi, Seiji Mori
PMID: 33955223   DOI: 10.1021/acs.jpcb.1c01751

Abstract

3α-Hydroxysteroid dehydrogenase (3α-HSD) is an enzyme that is essential in the regulation of the concentration of 5α-dihydrotestosterone (5α-DHT) in the prostate. It catalyzes the hydride reduction of 5α-DHT to 3α-androstanediol, which activates androgen receptors. Elucidating details about the hydride reduction of 5α-DHT by 3α-HSD and the environment around the active site of the enzyme could lead to the development of effective drugs for the treatment of prostate cancer. In this study, the X-ray crystal structure of human 3α-HSD type 3 was comprehensively evaluated. Moreover, molecular dynamics (MD) simulations and hybrid ONIOM-type quantum mechanics/molecular mechanics (QM/MM) calculations were performed using a large QM region (maximum 232 atoms). It was determined that the reaction proceeded in a single step without the formation of an alkoxide ion owing to the direct hydride reduction of the substrate by nicotinamide adenine dinucleotide phosphate (NADPH) and concerted proton transfer by Tyr55 and Lys84. Noncovalent interaction (NCI) analysis highlighted the roles of Tyr216 and Trp227 in 3α-HSD. Specifically, Tyr216 assisted the reaction by π/π interactions with the neighboring nicotinamide ring of NADP(H), whereas Trp227 played an important role in recognition of the size of the substrate by CH/π interactions.


Gender-Dependent Phenotype in Polycystic Kidney Disease Is Determined by Differential Intracellular Ca

Khaoula Talbi, Inês Cabrita, Rainer Schreiber, Karl Kunzelmann
PMID: 34199520   DOI: 10.3390/ijms22116019

Abstract

Autosomal dominant polycystic kidney disease (ADPKD) is caused by loss of function of PKD1 (polycystin 1) or PKD2 (polycystin 2). The Ca
-activated Cl
channel TMEM16A has a central role in ADPKD. Expression and function of TMEM16A is upregulated in ADPKD which causes enhanced intracellular Ca
signaling, cell proliferation, and ion secretion. We analyzed kidneys from Pkd1 knockout mice and found a more pronounced phenotype in males compared to females, despite similar levels of expression for renal tubular TMEM16A. Cell proliferation, which is known to be enhanced with loss of Pkd1
, was larger in male when compared to female Pkd1
cells. This was paralleled by higher basal intracellular Ca
concentrations in primary renal epithelial cells isolated from Pkd1
males. The results suggest enhanced intracellular Ca
levels contributing to augmented cell proliferation and cyst development in male kidneys. Enhanced resting Ca
also caused larger basal chloride currents in male primary cells, as detected in patch clamp recordings. Incubation of mouse primary cells, mCCDcl1 collecting duct cells or M1 collecting duct cells with dihydrotestosterone (DHT) enhanced basal Ca
levels and increased basal and ATP-stimulated TMEM16A chloride currents. Taken together, the more severe cystic phenotype in males is likely to be caused by enhanced cell proliferation, possibly due to enhanced basal and ATP-induced intracellular Ca
levels, leading to enhanced TMEM16A currents. Augmented Ca
signaling is possibly due to enhanced expression of Ca
transporting/regulating proteins.


Functional analysis of LAT3 in prostate cancer: Its downstream target and relationship with androgen receptor

Junryo Rii, Shinichi Sakamoto, Masahiro Sugiura, Manato Kanesaka, Ayumu Fujimoto, Yasutaka Yamada, Maihulan Maimaiti, Keisuke Ando, Ken Wakai, Minhui Xu, Yusuke Imamura, Norihisa Shindo, Toru Hirota, Atsushi Kaneda, Yoshikatsu Kanai, Yuzuru Ikehara, Naohiko Anzai, Tomohiko Ichikawa
PMID: 34050700   DOI: 10.1111/cas.14991

Abstract

L-type amino acid transporter 3 (LAT3, SLC43A1) is abundantly expressed in prostate cancer (PC) and is thought to play an essential role in PC progression through the cellular uptake of essential amino acids. Here, we analyzed the expression, function, and downstream target of LAT3 in PC. LAT3 was highly expressed in PC cells expressing androgen receptor (AR), and its expression was increased by dihydrotestosterone treatment and decreased by bicalutamide treatment. In chromatin immunoprecipitation sequencing of AR, binding of AR to the SLC43A1 region was increased by dihydrotestosterone stimulation. Knockdown of LAT3 inhibited cell proliferation, migration, and invasion, and the phosphorylation of p70S6K and 4EBP-1. Separase (ESPL1) was identified as a downstream target of LAT3 by RNA sequencing analysis. In addition, immunostaining of prostatectomy specimens was performed. In the multivariate analysis, high expression of LAT3 was an independent prognostic factor for recurrence-free survival (hazard ratio: 3.24; P = .0018). High LAT3 expression was correlated with the pathological T stage and a high International Society of Urological Pathology grade. In summary, our results suggest that LAT3 plays an important role in the progression of PC.


Synthesis of dihydrotestosterone derivatives modified in the A-ring with (hetero)arylidene, pyrazolo[1,5-a]pyrimidine and triazolo[1,5-a]pyrimidine moieties and their targeting of the androgen receptor in prostate cancer

Márton A Kiss, Miroslav Peřina, Václav Bazgier, Nóra V May, Ádám Baji, Radek Jorda, Éva Frank
PMID: 33933576   DOI: 10.1016/j.jsbmb.2021.105904

Abstract

One of the main directions of steroid research is the preparation of modified derivatives in which, in addition to changes in physicochemical properties, receptor binding is significantly altered, thus a bioactivity different from that of the parent compound predominates. In the frame of this work, 2-arylidene derivatives were first synthesized by regioselective modification of the A-ring of natural sex hormone, 5α-dihydrotestosterone (DHT). After Claisen-Schmidt condensations of DHT with (hetero)aromatic aldehydes in alkaline EtOH, heterocyclizations of the α,β-enones were performed with 3-amino-1,2,4-triazole, 3-aminopyrazole and 3-amino-5-methylpyrazole in the presence of t-BuOK in DMF to afford 7'-epimeric mixtures of A-ring-fused azolo-dihydropyrimidines, respectively. Depending on the electronic demand of the substituents of the arylidene moiety, spontaneous or 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ)-induced oxidation of the heteroring led to triazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyrimidines in good yields, while, using the Jones reagent as a strong oxidant, 17-oxidation also occurred. The crystal structures of an arylidene and a triazolopyrimidine product have been determined by single crystal X-ray diffraction and both were found to crystallize in the monoclinic crystal system at P2
space group. Most derivatives were found to diminish the transcriptional activity of androgen receptor (AR) in reporter cell line. The candidate compound (17β-hydroxy-2-(4-chloro)benzylidene-5α-androstan-3-one, 2f) showed to suppress androgen-mediated AR transactivation in a dose-dependent manner. We confirmed the cellular interaction of 2f with AR, described the binding in AR-binding cavity by the flexible docking and showed the ability of the compound to suppress the expression of AR-regulated genes in two prostate cancer cell lines.


DHT causes liver steatosis via transcriptional regulation of SCAP in normal weight female mice

Tina Seidu, Patrick McWhorter, Jessie Myer, Rabita Alamgir, Nicole Eregha, Dilip Bogle, Taylor Lofton, Carolyn Ecelbarger, Stanley Andrisse
PMID: 34060475   DOI: 10.1530/JOE-21-0040

Abstract

Hyperandrogenemia (HA) is a hallmark of polycystic ovary syndrome (PCOS) and is an integral element of non-alcoholic fatty liver disease (NALFD) in females. Administering low-dose dihydrotestosterone (DHT) induced a normal weight PCOS-like female mouse model displaying NAFLD. The molecular mechanism of HA-induced NAFLD has not been fully determined. We hypothesized that DHT would regulate hepatic lipid metabolism via increased SREBP1 expression leading to NAFLD. We extracted liver from control and low-dose DHT female mice; and performed histological and biochemical lipid profiles, Western blot, immunoprecipitation, chromatin immunoprecipitation, and real-time quantitative PCR analyses. DHT lowered the 65 kD form of cytosolic SREBP1 in the liver compared to controls. However, DHT did not alter the levels of SREBP2 in the liver. DHT mice displayed increased SCAP protein expression and SCAP-SREBP1 binding compared to controls. DHT mice exhibited increased AR binding to intron-8 of SCAP leading to increased SCAP mRNA compared to controls. FAS mRNA and protein expression was increased in the liver of DHT mice compared to controls. p-ACC levels were unaltered in the liver. Other lipid metabolism pathways were examined in the liver, but no changes were observed. Our findings support evidence that DHT increased de novo lipogenic proteins resulting in increased hepatic lipid content via regulation of SREBP1 in the liver. We show that in the presence of DHT, the SCAP-SREBP1 interaction was elevated leading to increased nuclear SREBP1 resulting in increased de novo lipogenesis. We propose that the mechanism of action may be increased AR binding to an ARE in SCAP intron-8.


SARS-CoV-2 Viral Entry Proteins in Hyperandrogenemic Female Mice: Implications for Women with PCOS and COVID-19

Alexandra M Huffman, Samar Rezq, Jelina Basnet, Licy L Yanes Cardozo, Damian G Romero
PMID: 33922918   DOI: 10.3390/ijms22094472

Abstract

SARS-CoV-2, the causative agent of COVID-19, infects host cells using the angiotensin I converting enzyme 2 (ACE2) as its receptor after priming by host proteases, including TMPRSS2. COVID-19 affects multiple organ systems, and male patients suffer increased severity and mortality. Polycystic Ovary Syndrome (PCOS) is the most common endocrine disorder in reproductive-age women and is characterized by hyperandrogenism, ovulatory dysfunction, and polycystic ovarian morphology. PCOS is associated with obesity and cardiometabolic comorbidities, both being risk factors associated with severe COVID-19 pathology. We hypothesize that elevated androgens in PCOS regulate SARS-CoV-2 entry proteins in multiple tissues increasing the risk for this population. Female mice were treated with dihydrotestosterone (DHT) for 90 days. Body composition was measured by EchoMRI. Fasting glucose was determined by an enzymatic method. mRNA and protein levels of ACE2, Tmprss2, Cathepsin L, Furin, Tmprss4, and Adam17 were quantified by RT-qPCR, Western-blot, or ELISA in tissues, serum, and urine. DHT treatment increased body weight, fat and lean mass, and fasting glucose. Ace2 mRNA was upregulated in the lung, cecum, heart, and kidney, while downregulated in the brain by DHT. ACE2 protein was upregulated by DHT in the small intestine, heart, and kidney. The SARS-CoV-2 priming proteases Tmprss2, Cathepsin L, and Furin mRNA were upregulated by DHT in the kidney. ACE2 sheddase Adam17 mRNA was upregulated by DHT in the kidney, which corresponded with increased urinary ACE2 in DHT treated mice. Our results highlight the potential for increased cardiac, renal, and gastrointestinal dysfunction in PCOS women with COVID-19.


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